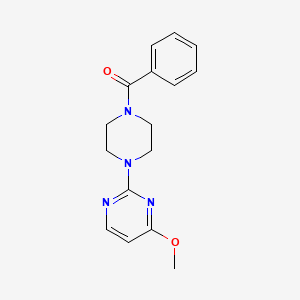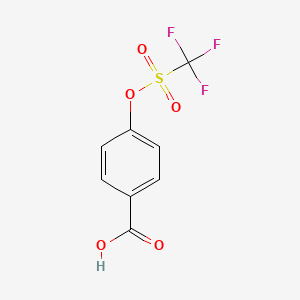
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O5S and a molecular weight of 270.18 g/mol It is characterized by the presence of a trifluoromethylsulfonyloxy group attached to the benzene ring of benzoic acid
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal activities
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial enzymes such as isocitrate lyase, leading to antibacterial effects . The trifluoromethylsulfonyloxy group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)benzoic Acid: Similar in structure but lacks the sulfonyloxy group.
4-(trifluoromethylthio)benzoic Acid: Contains a trifluoromethylthio group instead of the sulfonyloxy group.
Uniqueness
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H5F3O5S |
|---|---|
分子量 |
270.18 g/mol |
IUPAC名 |
4-(trifluoromethylsulfonyloxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
InChIキー |
GDNBJWVBQHSCTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
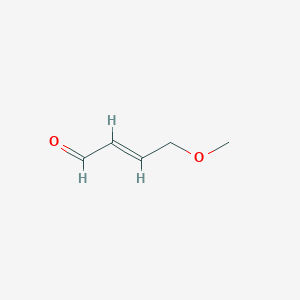
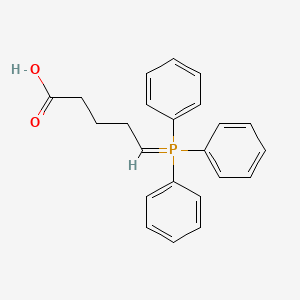
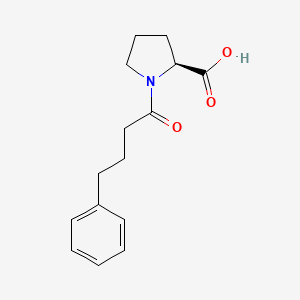
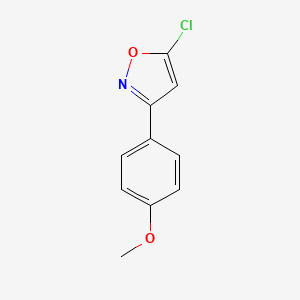
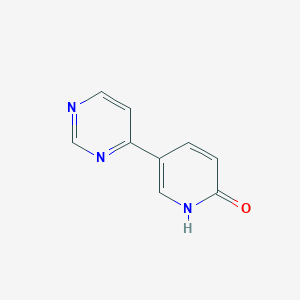
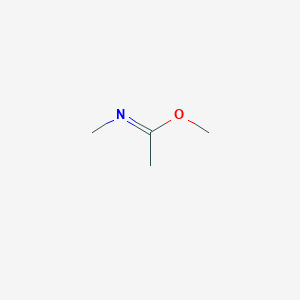
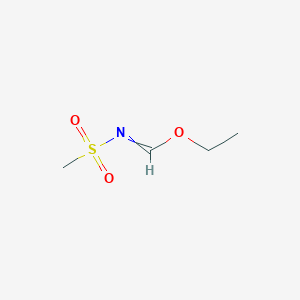
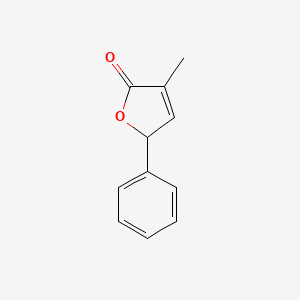
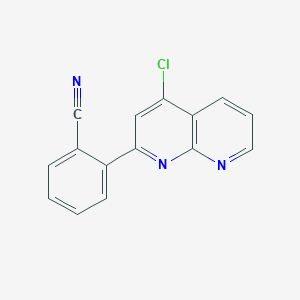
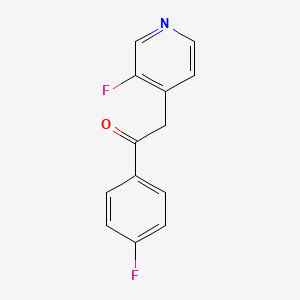
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)
